molecular formula C11H9NO2S2 B4572018 5-[(Z,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-[(Z,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4572018
M. Wt: 251.3 g/mol
InChI Key: WWRHWDAAJLCVQX-BEDCHXNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolone ring, and a propenylidene group

Scientific Research Applications

5-[(Z,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 5-[(Z,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the use of a Wittig reaction, where a phosphorane reacts with an aldehyde or ketone to form an alkene. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(Z,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other furan and thiazolone derivatives. For example:

Properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-7(5-8-3-2-4-14-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b7-5+,9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHWDAAJLCVQX-BEDCHXNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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